BenchChemオンラインストアへようこそ!

Ensartinib Hydrochloride

ALK-positive NSCLC Progression-free survival Phase 3 randomized controlled trial

Ensartinib hydrochloride (CAS 2137030-98-7) is a next-generation small-molecule tyrosine kinase inhibitor that potently targets anaplastic lymphoma kinase (ALK) with demonstrated superiority over first-generation agents in ALK-positive non-small cell lung cancer (NSCLC). The compound is a pyridazinecarboxamide derivative formulated as a dihydrochloride salt for oral administration.

Molecular Formula C26H29Cl4FN6O3
Molecular Weight 634.4 g/mol
CAS No. 2137030-98-7
Cat. No. B3028502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnsartinib Hydrochloride
CAS2137030-98-7
Molecular FormulaC26H29Cl4FN6O3
Molecular Weight634.4 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N.Cl.Cl
InChIInChI=1S/C26H27Cl2FN6O3.2ClH/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28;;/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36);2*1H/t13-,14+,15-;;/m1../s1
InChIKeyIERUINQRGJAECT-ISUJJMBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ensartinib Hydrochloride (CAS 2137030-98-7): Next-Generation ALK Inhibitor Procurement Specification


Ensartinib hydrochloride (CAS 2137030-98-7) is a next-generation small-molecule tyrosine kinase inhibitor that potently targets anaplastic lymphoma kinase (ALK) with demonstrated superiority over first-generation agents in ALK-positive non-small cell lung cancer (NSCLC). The compound is a pyridazinecarboxamide derivative formulated as a dihydrochloride salt for oral administration [1]. Its development specifically addressed limitations of earlier ALK inhibitors, including inadequate potency against resistance mutations and insufficient central nervous system (CNS) penetration [2]. Ensartinib received FDA approval in December 2024 for first-line treatment of ALK-positive locally advanced or metastatic NSCLC based on the phase 3 eXALT3 trial (NCT02767804), which demonstrated statistically significant improvements in progression-free survival compared to crizotinib [3].

Why Ensartinib Hydrochloride Cannot Be Interchanged with Generic ALK Inhibitors


Within the ALK tyrosine kinase inhibitor (TKI) class, generational and molecular distinctions produce clinically meaningful, non-substitutable differences in efficacy, CNS activity, and resistance mutation coverage [1]. First-generation agents such as crizotinib exhibit IC50 values approximately tenfold higher than ensartinib against wild-type ALK and show markedly reduced activity against common resistance mutations including L1196M and C1156Y [2]. Furthermore, newer-generation agents demonstrate divergent CNS penetration profiles, with ensartinib achieving an intracranial objective response rate of 63.6% versus crizotinib's 21.2% in the eXALT3 trial [3]. Network meta-analyses confirm that second-generation ALK TKIs including ensartinib, alectinib, and brigatinib demonstrate significantly prolonged progression-free survival relative to first-generation agents, yet these agents are not interchangeable due to differing safety profiles, cost-effectiveness considerations, and mutation-specific activity spectrums [4]. For procurement decisions in both clinical and research contexts, substitution without data-supported equivalence introduces unacceptable variability in experimental reproducibility and therapeutic outcomes.

Quantitative Differentiation Evidence: Ensartinib Hydrochloride Procurement Selection Criteria


Progression-Free Survival Advantage Over First-Generation ALK Inhibitor Crizotinib

In the phase 3 eXALT3 trial (NCT02767804), ensartinib demonstrated a statistically significant 2.0-fold extension of median progression-free survival compared to crizotinib in treatment-naïve ALK-positive NSCLC patients [1]. The hazard ratio of 0.56 represents a 44% reduction in the risk of disease progression or death [2]. This is the only head-to-head phase 3 trial directly comparing ensartinib against a first-generation ALK inhibitor, providing regulatory-grade evidence for procurement decisions in clinical oncology research [3].

ALK-positive NSCLC Progression-free survival Phase 3 randomized controlled trial

Intracranial Efficacy: CNS Response Rate Superiority Over Crizotinib

In the eXALT3 trial, among patients with measurable baseline CNS metastases, ensartinib achieved a confirmed intracranial objective response rate (iORR) of 63.6%, which was three-fold higher than the 21.2% observed with crizotinib [1]. This differential efficacy reflects ensartinib's engineered blood-brain barrier penetration properties, which preclinical studies demonstrate achieve intracranial drug concentrations approximately five-fold higher than the concentration required to inhibit EML4-ALK fusion-driven tumor growth [2].

CNS metastases Intracranial response rate Blood-brain barrier penetration

ALK Wild-Type Inhibitory Potency: Tenfold Superior to Crizotinib

In direct kinase activity assays, ensartinib exhibits an IC50 of <0.4 nM against wild-type ALK, which is more than tenfold lower than crizotinib's reported IC50 of 4.5 nM [1]. This enhanced potency was also validated in cellular assays using the H3122 ALK-positive lung cancer cell line, where ensartinib achieved an IC50 of 0.015 μM compared to crizotinib's 0.180 μM, representing a 12-fold increase in growth inhibitory activity [2].

ALK inhibition IC50 Kinase assay

Activity Against Crizotinib-Resistant ALK Mutations L1196M and C1156Y

Ensartinib retains potent inhibitory activity against key crizotinib-resistant ALK mutations. In vitro kinase assays demonstrate that ensartinib inhibits ALK L1196M and ALK C1156Y mutants with IC50 values of 0.32 nM and 0.28 nM, respectively, while crizotinib exhibits substantially reduced activity against these gatekeeper and solvent-front mutations [1]. Ensartinib also maintains activity against F1174L, F1174S, and G1269A mutants with IC50 values ranging from 0.16 nM to 1.14 nM [2]. Note that activity against G1202R is reduced (IC50 3.83 nM) but remains measurable [2].

ALK resistance mutations L1196M C1156Y Acquired resistance

Once-Daily Dosing Enabled by Extended Half-Life

Ensartinib exhibits an extended elimination half-life of 33.2-37.7 hours at the recommended 225 mg dose, enabling once-daily oral administration [1]. In contrast, crizotinib with its shorter half-life requires twice-daily dosing (250 mg BID) [2]. The extended half-life of ensartinib contributes to more stable plasma concentrations and may reduce peak-to-trough fluctuation, which is relevant for maintaining target engagement throughout the dosing interval [1].

Pharmacokinetics Half-life Dosing schedule

Comprehensive Clinical Evaluation Ranking Among Six Approved ALK Inhibitors

A 2025 comprehensive clinical evaluation of six ALK inhibitors (crizotinib, alectinib, ceritinib, brigatinib, ensartinib, and lorlatinib) using a Delphi method-based scoring system across five dimensions (safety, efficacy, pharmaceutical properties, drug economy, and other properties) ranked ensartinib fourth overall with a score of 78.8 points, placing it between brigatinib (85.5) and ceritinib (77.4) [1]. In cost-effectiveness analysis specific to the Chinese healthcare setting, ceritinib and brigatinib were cost-effective compared with ensartinib, while lorlatinib and alectinib were not cost-effective when compared with ensartinib [2].

Clinical evaluation Multidimensional analysis Procurement decision-making

Ensartinib Hydrochloride Procurement: Validated Research and Industrial Application Scenarios


First-Line ALK-Positive NSCLC Clinical Trial Comparator Arm Development

Ensartinib is indicated for procurement as the investigational agent or active comparator in randomized controlled trials evaluating first-line treatment of ALK-positive advanced NSCLC. The eXALT3 trial demonstrated a median PFS of 25.8 months versus crizotinib's 12.7 months (HR 0.56; p=0.0007), establishing ensartinib as a benchmark second-generation ALK inhibitor against which emerging therapies may be compared [1]. This application is supported by the FDA approval based on these data [2].

CNS Metastasis-Focused Oncology Research Programs

Given the demonstrated intracranial objective response rate of 63.6% in patients with measurable baseline CNS metastases compared to crizotinib's 21.2%, ensartinib is the appropriate ALK inhibitor for research programs specifically evaluating CNS penetration, intracranial disease control, or brain metastasis management in ALK-driven malignancies [1]. Preclinical data confirm intracranial drug concentrations approximately five-fold above the therapeutic threshold [2].

Crizotinib-Resistant ALK Mutation Model Studies

Research programs employing ALK-positive cell lines or xenograft models harboring crizotinib-resistance mutations (including L1196M gatekeeper mutation and C1156Y solvent-front mutation) should procure ensartinib rather than crizotinib due to retained sub-nanomolar inhibitory activity (IC50: L1196M 0.32 nM; C1156Y 0.28 nM) [1]. This enables continuity of ALK inhibition in acquired resistance models without necessitating compound switching [2].

Long-Term Preclinical Efficacy Studies Requiring Once-Daily Dosing

For multi-week or multi-month preclinical efficacy studies in rodent models, ensartinib's extended half-life (33.2-37.7 hours) supports once-daily oral dosing [1]. This reduces animal handling frequency compared to twice-daily regimens required for crizotinib, minimizing stress-related confounding variables and reducing personnel resource allocation for compound administration [2].

Quote Request

Request a Quote for Ensartinib Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.